molecular formula C18H4F6O6 B13127093 6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Cat. No.: B13127093
M. Wt: 430.2 g/mol
InChI Key: LZGIGYVLIXNAAQ-UHFFFAOYSA-N
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Description

6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is an organic compound with the chemical formula C18H4F6O6. It is a white or off-white solid that is insoluble in common solvents . This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves the reaction of biphenyl ether diol with difluoromethylbenzene . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is unique due to its specific structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C18H4F6O6

Molecular Weight

430.2 g/mol

IUPAC Name

6-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-4-(trifluoromethyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C18H4F6O6/c19-17(20,21)10-4-8-7(13(25)29-14(8)26)3-6(10)5-1-9-12(16(28)30-15(9)27)11(2-5)18(22,23)24/h1-4H

InChI Key

LZGIGYVLIXNAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O

Origin of Product

United States

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